Lipophilicity Tuning by 5-Methyl Substitution
The computed partition coefficient (XLogP3-AA) provides a quantitative basis for scaffold selection. 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine exhibits an XLogP3-AA value of 2.3, compared to 1.7 for the 5-des-methyl analog (7-chloro-1H-pyrrolo[2,3-c]pyridine, CAS 357263-41-3) [1]. This represents a ΔlogP of +0.6 log units, corresponding to an approximately 4-fold increase in lipophilicity.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | 7-Chloro-1H-pyrrolo[2,3-c]pyridine (XLogP3-AA = 1.7) |
| Quantified Difference | ΔXLogP3-AA = +0.6; ~4-fold increase in lipophilicity |
| Conditions | Computational prediction using XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
This lipophilicity difference is significant for medicinal chemists optimizing ADME properties, as a ΔlogP of 0.6 can substantially affect membrane permeability, metabolic stability, and plasma protein binding—key criteria for compound progression in drug discovery.
- [1] PubChem. (2025). Computed Properties: XLogP3-AA values for 7-chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine (CID 53487819) vs. 7-chloro-1H-pyrrolo[2,3-c]pyridine (CID 5921261). View Source
